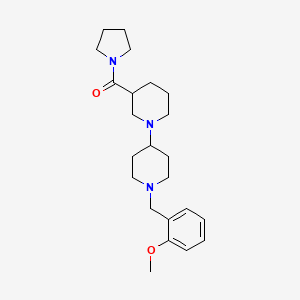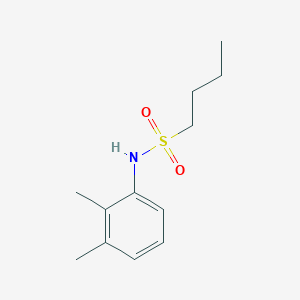![molecular formula C17H24N2O7 B5467708 2-[(dimethylamino)methyl]-5-methoxyphenyl dimethylcarbamate 2-butenedioate](/img/structure/B5467708.png)
2-[(dimethylamino)methyl]-5-methoxyphenyl dimethylcarbamate 2-butenedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(dimethylamino)methyl]-5-methoxyphenyl dimethylcarbamate 2-butenedioate, commonly known as DMMDA-2, is a synthetic compound that belongs to the phenethylamine and amphetamine chemical classes. It is a psychedelic drug that produces hallucinations and altered states of consciousness. DMMDA-2 is a relatively new compound, and its synthesis, mechanism of action, and physiological effects are still being studied.
Wirkmechanismus
DMMDA-2 acts as a partial agonist at serotonin receptors, specifically the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. Activation of the 5-HT2A receptor by DMMDA-2 leads to increased levels of the neurotransmitter dopamine, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
DMMDA-2 produces a range of biochemical and physiological effects, including altered perception, mood, and cognition. It has been reported to produce visual and auditory hallucinations, as well as changes in the perception of time and space. DMMDA-2 has also been shown to increase creativity and promote feelings of empathy and connectedness.
Vorteile Und Einschränkungen Für Laborexperimente
DMMDA-2 has several advantages for use in lab experiments. It is a relatively new compound, and its effects on the brain and behavior are still being studied. This makes it an ideal candidate for research on the effects of psychedelics on the brain. However, DMMDA-2 is also a potent psychedelic drug, and its use in lab experiments requires careful consideration of ethical and safety issues.
Zukünftige Richtungen
There are several future directions for research on DMMDA-2. One area of interest is the study of its effects on the brain and behavior in different populations, such as individuals with mental illness or addiction. Another area of interest is the development of therapeutic applications for DMMDA-2, such as in the treatment of depression or anxiety. Additionally, further research is needed to fully understand the mechanism of action of DMMDA-2 and its potential for use in clinical settings.
Synthesemethoden
DMMDA-2 can be synthesized from the reaction of 2,5-dimethoxybenzaldehyde with nitroethane in the presence of ammonium acetate. The resulting nitrostyrene is then reduced to the corresponding amine using sodium borohydride. The amine is then reacted with dimethylcarbamoyl chloride to form DMMDA-2.
Wissenschaftliche Forschungsanwendungen
DMMDA-2 has been used in scientific research to study the effects of psychedelic drugs on the brain and behavior. It has been shown to activate serotonin receptors in the brain, which are involved in regulating mood, appetite, and sleep. DMMDA-2 has also been used to study the effects of psychedelics on creativity, spirituality, and personal growth.
Eigenschaften
IUPAC Name |
(E)-but-2-enedioic acid;[2-[(dimethylamino)methyl]-5-methoxyphenyl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3.C4H4O4/c1-14(2)9-10-6-7-11(17-5)8-12(10)18-13(16)15(3)4;5-3(6)1-2-4(7)8/h6-8H,9H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCAKSANWNQAEW-WLHGVMLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=C(C=C1)OC)OC(=O)N(C)C.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=C(C=C(C=C1)OC)OC(=O)N(C)C.C(=C/C(=O)O)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[2-(3-methoxy-4-methylphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5467629.png)

![N,N-dimethyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine](/img/structure/B5467637.png)
![3-{[4-(2-methylbenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5467652.png)
![4-({4-[(3-isopropyl-6-methyl-2-oxocyclohexylidene)methyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5467671.png)

![methyl 4-[2-amino-3-cyano-6-(3,5-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]-1H-pyrazole-3-carboxylate](/img/structure/B5467679.png)
![2-chloro-4-(4H-1,2,4-triazol-4-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5467682.png)

![4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]benzonitrile](/img/structure/B5467687.png)
![(2R,4r)-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxamide](/img/structure/B5467692.png)

![3-{[(1-phenylethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5467697.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-phenylacetamide](/img/structure/B5467704.png)